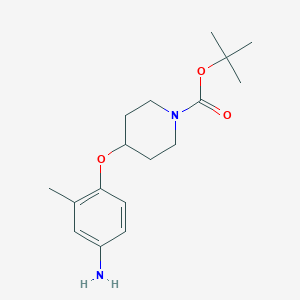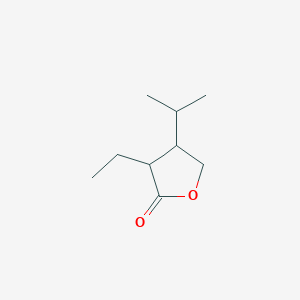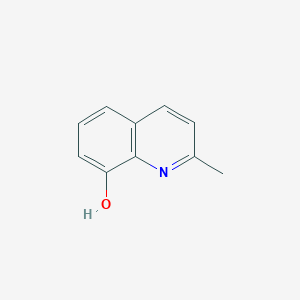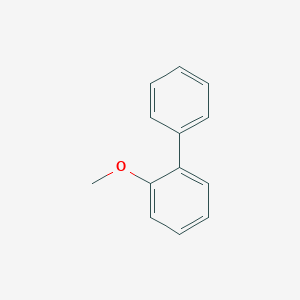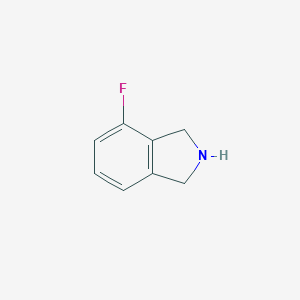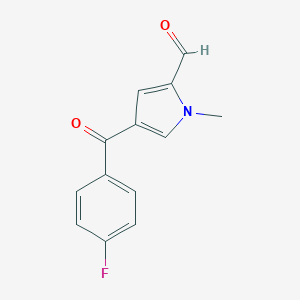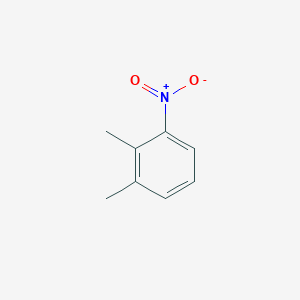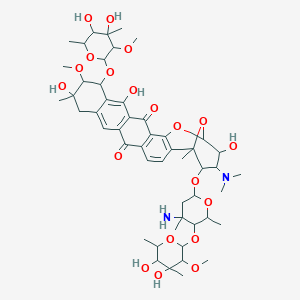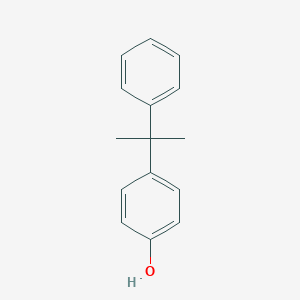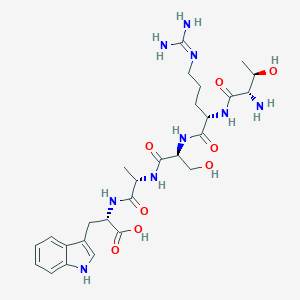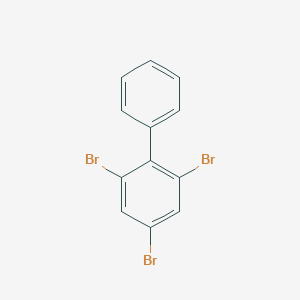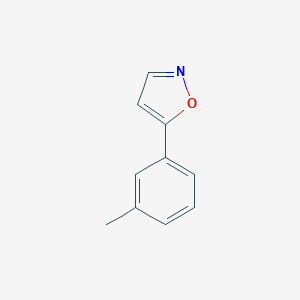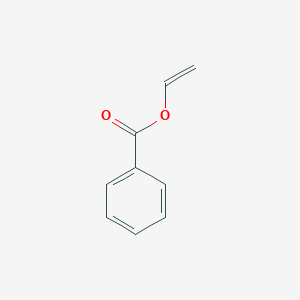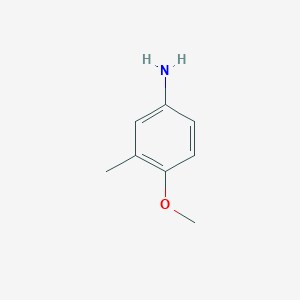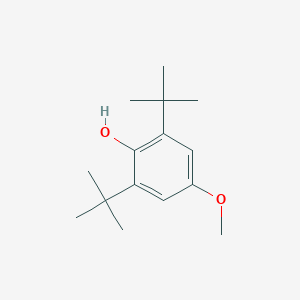
2,6-Di-tert-butyl-4-methoxyphenol
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-methoxyphenol ist ein phenolisches Antioxidans, das für seine Fähigkeit bekannt ist, verschiedene Substanzen vor oxidativem Abbau zu schützen. Es wird häufig in Kosmetika, Arzneimitteln und Lebensmitteln verwendet, um Oxidation zu verhindern und die Haltbarkeit zu verlängern .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch die Reaktion von 2,6-Di-tert-butylphenol mit Methanol in Gegenwart eines sauren Katalysators synthetisiert werden. Die Reaktion erfolgt typischerweise unter Rückflussbedingungen, und das Produkt wird durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von this compound die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch auf höhere Ausbeuten und Effizienz optimiert sind. Der Prozess beinhaltet eine kontinuierliche Überwachung und Steuerung der Reaktionsparameter, um eine gleichbleibende Produktqualität zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-methoxyphenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Stabilisator in der Polymerchemie verwendet, um oxidativen Abbau zu verhindern.
Biologie: Untersucht auf seine antioxidativen Eigenschaften und seine potenziellen schützenden Wirkungen auf biologische Systeme.
Medizin: Studien zu seiner potenziellen Verwendung zur Vorbeugung von oxidativen Stress-bedingten Erkrankungen.
Industrie: Wird bei der Herstellung von Kosmetika, Lebensmitteln und Pharmazeutika verwendet, um die Stabilität und Haltbarkeit zu verbessern
5. Wirkmechanismus
This compound übt seine Wirkungen durch seine antioxidativen Eigenschaften aus. Es fängt freie Radikale und reaktive Sauerstoffspezies ab und verhindert so oxidative Schäden an verschiedenen Substanzen. Die molekularen Zielstrukturen sind Lipidperoxide und andere reaktive Sauerstoffspezies, und die beteiligten Wege sind in erster Linie mit der Hemmung von oxidativen Kettenreaktionen verbunden .
Wirkmechanismus
Target of Action
2,6-DI-Tert-butyl-4-methoxyphenol, also known as 3,5-Di-tert-butyl-4-hydroxyanisole, is a phenolic antioxidant . Its primary targets are reactive oxygen species (ROS) and free radicals that can cause oxidative stress .
Mode of Action
This compound acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing oxidative damage . It participates in In (trifluoromethanesulfonate) 3 -catalyzed tandem reaction of ortho -alkynylarylimine with various nucleophiles .
Biochemical Pathways
The compound’s antioxidant activity affects various biochemical pathways involved in oxidative stress. By neutralizing free radicals, it helps maintain the balance of ROS in cells, thereby protecting cellular components from oxidative damage .
Result of Action
The primary result of the action of this compound is the reduction of oxidative stress in cells. By neutralizing free radicals, it prevents oxidative damage to cellular components, including lipids, proteins, and DNA .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of metal ions can affect its antioxidant activity. Moreover, its stability can be affected by light and heat . It has been used to protect cosmetics, drugs, and foods from oxidative degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butyl-4-methoxyphenol can be synthesized through the reaction of 2,6-di-tert-butylphenol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process includes continuous monitoring and control of reaction parameters to ensure consistent product quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,6-Di-tert-butyl-4-methoxyphenol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann zu Chinonen oxidiert werden.
Reduktion: Es kann zu Hydrochinonen reduziert werden.
Substitution: Es kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Brom oder Salpetersäure.
Hauptprodukte, die gebildet werden
Oxidation: Chinone
Reduktion: Hydrochinone
Substitution: Bromierte oder nitrierte Derivate
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butylphenol: Eine verwandte Verbindung mit antioxidativen Eigenschaften, aber ohne die Methoxygruppe
Einzigartigkeit
2,6-Di-tert-butyl-4-methoxyphenol ist einzigartig aufgrund seiner Methoxygruppe, die seine antioxidativen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen verstärkt. Diese strukturelle Besonderheit ermöglicht es ihm, in verschiedenen Anwendungen die oxidative Degradation effektiver zu verhindern .
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUKQUGVTITNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041379 | |
| Record name | 2,6-Di-tert-butyl-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489-01-0 | |
| Record name | 2,6-Di-tert-butyl-4-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butyl-4-hydroxyanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Di-tert-butyl-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/616072TMXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


